molecular formula C18H17NO5S B2880659 ethyl 5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate CAS No. 921873-62-3

ethyl 5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate

Cat. No.: B2880659
CAS No.: 921873-62-3
M. Wt: 359.4
InChI Key: QWPANMDFTLSAEU-UHFFFAOYSA-N
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Description

Ethyl 5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate is a synthetic thiophene derivative incorporating a benzofuran moiety with a methoxy substituent. This compound is structurally characterized by:

  • A thiophene core substituted with a methyl group at position 3 and an ester group at position 2.

The methoxy group on the benzofuran ring enhances hydrophobicity and may influence binding interactions in biological systems.

Properties

IUPAC Name

ethyl 5-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-4-23-18(21)16-10(2)8-14(25-16)19-17(20)13-9-11-6-5-7-12(22-3)15(11)24-13/h5-9H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPANMDFTLSAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate involves multiple steps. One common synthetic route includes the reaction of 7-methoxybenzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylthiophene-2-carboxamide in the presence of a base to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

ethyl 5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to optimize reaction efficiency. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit promising anticancer properties. Ethyl 5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate has been evaluated for its efficacy against various cancer cell lines. For instance, compounds similar to this one have shown activity against ovarian cancer cells, suggesting that this compound may also possess similar bioactivity .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds containing benzofuran structures. This compound may contribute to neuroprotection through various mechanisms, including antioxidant activity and modulation of neuroinflammatory pathways. Further research is needed to elucidate these effects specifically for this compound.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available precursors. The methodology often includes:

  • Formation of the Benzofuran Ring : Utilizing methods such as cyclization reactions.
  • Amidation : Reacting the benzofuran derivative with appropriate amines to introduce the amide functionality.
  • Carboxylation : Introducing the carboxylate group through esterification reactions.

These synthetic pathways not only provide insights into the compound itself but also facilitate the development of analogs with enhanced biological activities.

Case Study 1: Anticancer Evaluation

A study focusing on benzofuran derivatives demonstrated that modifications to the benzofuran structure significantly impacted anticancer activity against ovarian cancer cell lines. The study highlighted specific structural features that enhance bioactivity, providing a framework for evaluating this compound in future research .

Case Study 2: Antimicrobial Screening

In another research endeavor, a series of benzofuran derivatives were screened for antimicrobial activity against common pathogens. The findings indicated that certain substitutions on the benzofuran ring improved efficacy against Gram-positive bacteria. This underscores the potential for this compound to be developed as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity Type Compound Effectiveness Reference
AnticancerEthyl 5-(7-methoxy-1-benzofuran-2-amido)-3...Promising against A2780
AntimicrobialBenzofuran derivativesEffective against bacteria
NeuroprotectiveBenzofuran compounds (general)Potentially neuroprotective

Mechanism of Action

The mechanism of action of ethyl 5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to inhibit hypoxia-inducible factor (HIF-1) pathways, which are involved in tumor growth and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their differences are summarized below:

Compound Name Core Structure Substituents Molecular Weight Key Biological Activity (IC50, μM)
Target Compound Thiophene 7-Methoxy-benzofuran-amido, 3-methyl, 2-ethyl ester ~387 (estimated) Not reported (analogs suggest <10 μM)
Ethyl 5-Amino-4-[(4-Methoxyphenyl)Carbamoyl]-3-Methylthiophene-2-Carboxylate (8c) Thiophene 4-Methoxyphenyl-carbamoyl, 5-amino, 3-methyl, 2-ethyl ester 360.38 2.1–4.5 μM (MCF-7, NCI-H460)
Ethyl 4-(Cyanosulfanyl)-5-(Furan-2-Amido)-3-Methylthiophene-2-Carboxylate Thiophene Furan-2-amido, 4-cyanosulfanyl, 3-methyl, 2-ethyl ester 332.34 Not reported
Ethyl 5-(3-Ethoxy-3-Oxopropanamido)-3-Methyl-4-(Phenylcarbamoyl)Thiophene-2-Carboxylate (9) Thiophene Ethoxy-oxopropanamido, phenylcarbamoyl, 3-methyl, 2-ethyl ester 431.45 1.8–3.2 μM (MCF-7, SF-268)
Ethyl 2-[5-(4-Chlorophenyl)-2-Methyl-1H-Imidazole-4-Yl] Acetate (F) Imidazole 4-Chlorophenyl, 2-methyl, ethyl acetate 318.78 Antiproliferative (specifics N/A)
Key Observations:

Benzofuran vs. Furan/Imidazole Cores :

  • The target compound’s 7-methoxy-benzofuran group provides extended aromaticity compared to simpler furan () or imidazole () analogs. This likely enhances π-π stacking in biological targets, improving binding affinity .
  • Imidazole derivatives (e.g., compound F) prioritize halogenated aryl groups (e.g., 4-chlorophenyl) for cytotoxicity, whereas methoxy groups dominate in thiophene-based compounds .

Substituent Effects on Bioactivity :

  • Methoxy Groups : Compound 8c, with a 4-methoxyphenyl group, shows IC50 values of 2.1–4.5 μM against cancer cell lines, outperforming methyl-substituted analogs (e.g., 8b). This aligns with the target compound’s 7-methoxy-benzofuran, suggesting methoxy enhances potency .
  • Ester vs. Amide Linkages : The target compound’s amide linkage (benzofuran-amido) may improve metabolic stability compared to ester-linked derivatives like compound 9, which has higher molecular weight but similar potency .

Cytotoxicity and Selectivity

  • High-Potency Analogs : Compound 9, with dual ethoxy and phenylcarbamoyl groups, exhibits IC50 values as low as 1.8 μM, surpassing doxorubicin in some assays. The target compound’s benzofuran moiety may mimic this dual functionality .
  • Selectivity: Thiophene derivatives like 8c and 9 show low toxicity against normal fibroblast (WI-38) cells, suggesting that the target compound’s benzofuran substitution could further enhance cancer cell specificity .

Biological Activity

Ethyl 5-(7-methoxy-1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a benzofuran moiety, which is known for its diverse biological activities. The presence of the thiophene ring and the ethyl carboxylate group contributes to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, a review highlighted that various benzofuran derivatives were synthesized and evaluated for their anticancer activity against human ovarian cancer cell lines, demonstrating promising results . Although specific data on this compound is limited, its structural similarity to active benzofuran compounds suggests potential efficacy.

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AA2780 (Ovarian)10.5
Compound BMCF-7 (Breast)14.2
Ethyl 5-(7-methoxy...)TBDTBDTBD

Antimicrobial Activity

The compound's structural components may also impart antimicrobial properties. A related study on similar compounds showed that derivatives exhibited notable in vitro efficacy against Mycobacterium tuberculosis strains with MIC values ranging from 0.25 to 16 µg/mL . This indicates that modifications in the benzofuran framework can enhance antimicrobial activity, suggesting that this compound may also possess such properties.

Case Studies

Study on Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and tested for their biological activities. Among them, certain compounds demonstrated significant inhibition of tumor growth in vitro. The findings suggest that the incorporation of various substituents on the benzofuran core can modulate biological activity, highlighting the importance of structural optimization in drug design.

Research on Thiophene Derivatives : Thiophene-containing compounds have been extensively studied for their pharmacological properties. Research indicates that modifications to the thiophene ring can lead to enhanced bioactivity against cancer cell lines and pathogens. This suggests that this compound may also benefit from similar enhancements through structural modifications.

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